N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide
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Description
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide, also known as DFP-10825, is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial in the regulation of the tumor suppressor protein p53, which is frequently mutated or deleted in various types of cancer. DFP-10825 has been shown to induce p53-dependent apoptosis in cancer cells and has potential as a therapeutic agent for cancer treatment.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide, focusing on six unique applications:
Pharmaceutical Development
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a promising candidate for developing new medications .
Agricultural Chemistry
In agricultural chemistry, this compound is used to synthesize agrochemicals, such as herbicides and pesticides. The fluorinated structure can improve the efficacy and environmental stability of these chemicals, leading to more effective pest control solutions .
Material Science
This compound is also significant in material science for creating advanced materials with unique properties. The trifluoropropanamide group can impart desirable characteristics such as hydrophobicity and thermal stability, making it useful in developing coatings, polymers, and other materials .
Radiopharmaceuticals
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide can be used in the synthesis of radiopharmaceuticals for diagnostic imaging. The incorporation of fluorine-18, a radioactive isotope, allows for the creation of compounds that can be used in positron emission tomography (PET) scans to diagnose and monitor diseases .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for constructing various heterocyclic compounds. Its cyano and trifluoromethyl groups are reactive sites that can participate in numerous chemical reactions, facilitating the synthesis of complex molecules .
Biochemical Research
This compound is used in biochemical research to study enzyme interactions and protein-ligand binding. Its unique structure can help elucidate the mechanisms of enzyme catalysis and the effects of fluorinated compounds on biological systems .
properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5N2O/c12-6-1-2-7(8(13)3-6)9(5-17)18-10(19)4-11(14,15)16/h1-3,9H,4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMAFGZSXLHVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide |
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